
6-(Methylsulfonyl)-5H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfonyl)-5H-purine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds Purines are essential components of nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-5H-purine typically involves the introduction of a methylsulfonyl group to a purine derivative. One common method is the reaction of purine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylsulfonyl)-5H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylsulfonyl)-5H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-5H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Methylsulfonyl)purine: Similar structure but lacks the 5H designation.
6-(Methylsulfonyl)-2-aminopurine: Contains an amino group at position 2.
6-(Methylsulfonyl)-8-azapurine: Contains an additional nitrogen atom in the purine ring.
Uniqueness: 6-(Methylsulfonyl)-5H-purine is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N4O2S |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
6-methylsulfonyl-5H-purine |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-4-5(8-2-7-4)9-3-10-6/h2-4H,1H3 |
InChI Key |
FHRSOSOTLNHNST-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC2=NC=NC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
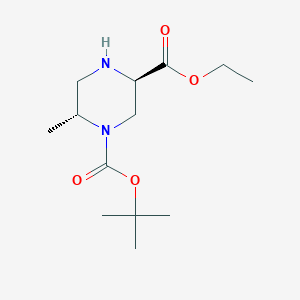
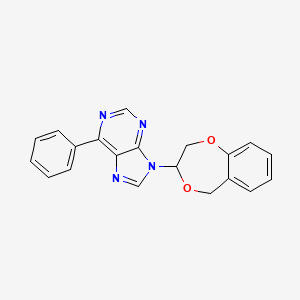

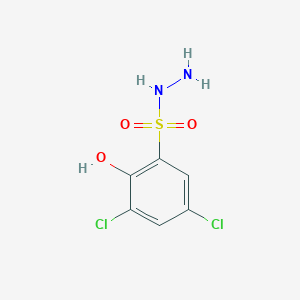
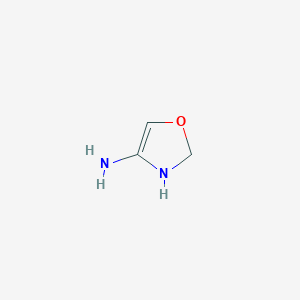

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
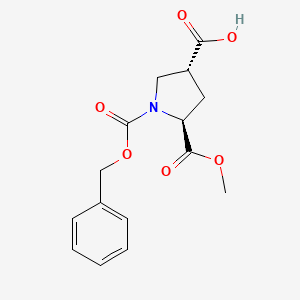
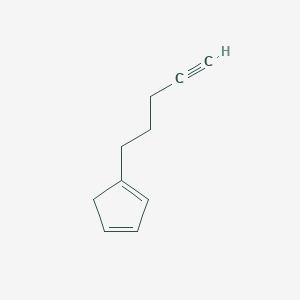
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)

